

Unveiling the Profile of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Cat. No.: B135653

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**, a pyridine derivative with the CAS Number 72811-73-5.^[1] Primarily recognized as a key intermediate in the synthesis of the loop diuretic Torsemide, its intrinsic biological activities are not extensively documented in publicly available literature.^{[1][2][3]} This document synthesizes the available information on its chemical properties, and established synthesis protocols. Furthermore, it explores the broader context of the biological activities exhibited by the pyridine-sulfonamide scaffold, offering insights into the potential, yet unconfirmed, pharmacological profile of this specific molecule.

Chemical and Physical Properties

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a white to off-white solid.^{[1][4]} Its fundamental chemical and physical characteristics are summarized in the table below.

Property	Value	Reference
CAS Number	72811-73-5	[1] [3]
Molecular Formula	C ₁₂ H ₁₃ N ₃ O ₂ S	[1] [3]
Molecular Weight	263.32 g/mol	[1] [3]
Melting Point	162-164 °C	[1] [4]
Appearance	White to Off-White Solid	[1] [4]
Boiling Point (Predicted)	475.8±55.0 °C	[1]
Density (Predicted)	1.357±0.06 g/cm ³	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

The compound is synthesized via a nucleophilic aromatic substitution reaction.

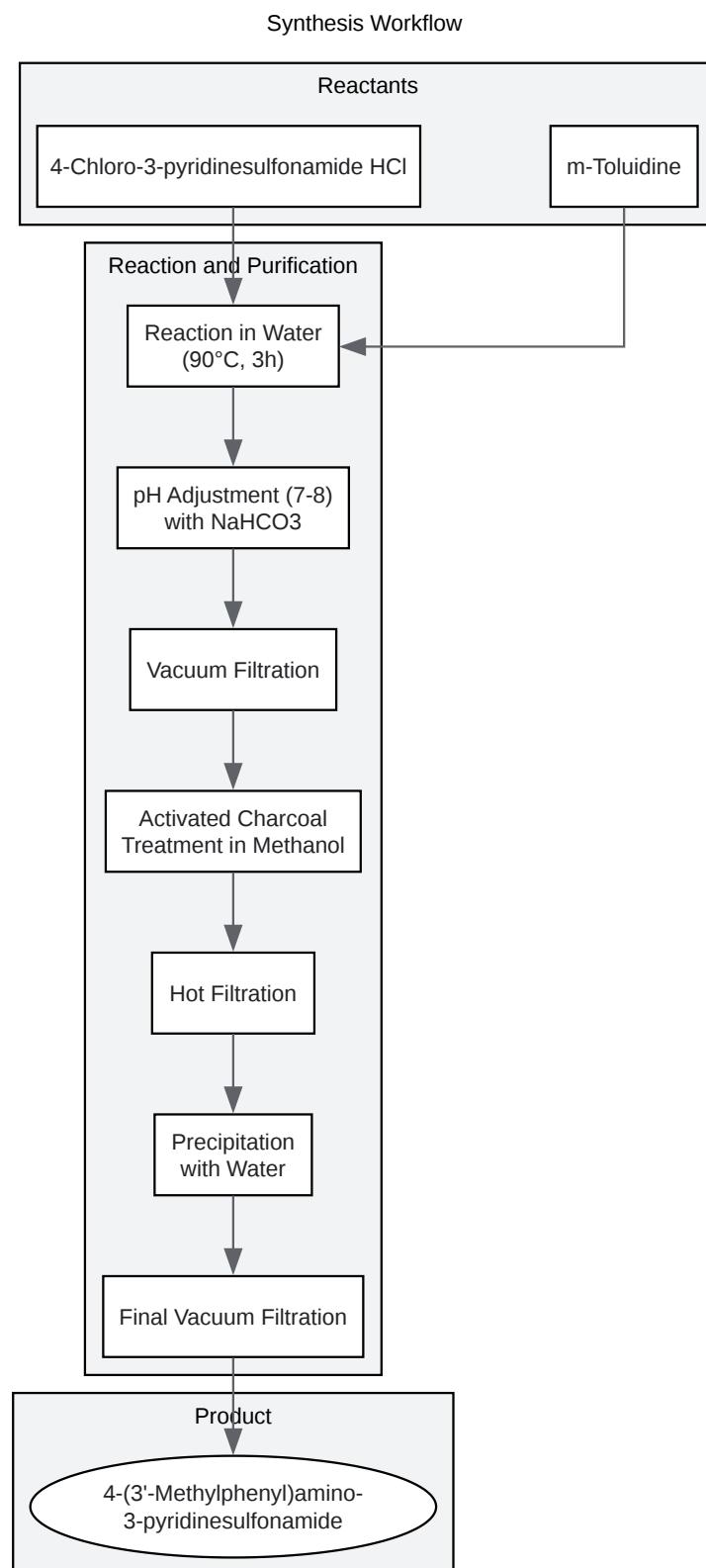
Experimental Protocol

A detailed experimental protocol for the synthesis of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** is as follows:[\[1\]](#)

- Reaction Setup: A 2-liter, three-neck flask is equipped with a mechanical stirrer, a thermometer, and a condenser.
- Charging of Reactants: The flask is charged with 500 ml of water and 100g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride. To this suspension, 49.2 ml (0.46 mol) of m-toluidine is added at room temperature.[\[1\]](#)
- Reaction Conditions: The reaction mixture is heated to 90°C for a minimum of 3 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
[\[1\]](#)

- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled to room temperature. The pH of the reaction is carefully adjusted to 7-8 with a saturated solution of sodium bicarbonate (approximately 1.1 L).[1]
- **Precipitation and Filtration:** The product precipitates out and is isolated by vacuum filtration as a beige solid.[1]
- **Purification:** The crude product is dissolved in 1.0 L of methanol at room temperature, and 25g of activated charcoal (Darco KB) is added. The solution is refluxed for 30 minutes and then filtered while hot through a pad of celite to remove the activated charcoal. The filter cake is rinsed with 200 ml of hot methanol.[1]
- **Recrystallization and Final Product:** To the filtrate, 1.2 L of water is added, and the mixture is stirred for a minimum of 1 hour at room temperature. The precipitated product is isolated by vacuum filtration to yield a solid with a purity of approximately 99.8%. [1]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.

Biological Activity

While direct and specific quantitative data on the biological activity of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** is not readily available in the scientific literature, its primary role is as a precursor in the synthesis of Torsemide.^{[1][2][3]} Additionally, the broader class of pyridine-sulfonamide derivatives has been investigated for a variety of biological activities.

Role as a Torsemide Intermediate

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a crucial intermediate in the manufacturing of Torsemide, a potent loop diuretic used in the treatment of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the management of hypertension. The synthesis of Torsemide involves the reaction of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** with isopropyl isocyanate in the presence of a base like triethylamine.^{[5][6]}

Potential Biological Activities of the Pyridine-Sulfonamide Scaffold

The pyridine-sulfonamide moiety is a recognized pharmacophore present in a variety of biologically active compounds. Research into derivatives of this scaffold has revealed a wide spectrum of activities, suggesting that **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** could possess intrinsic biological properties, although this remains to be experimentally verified.

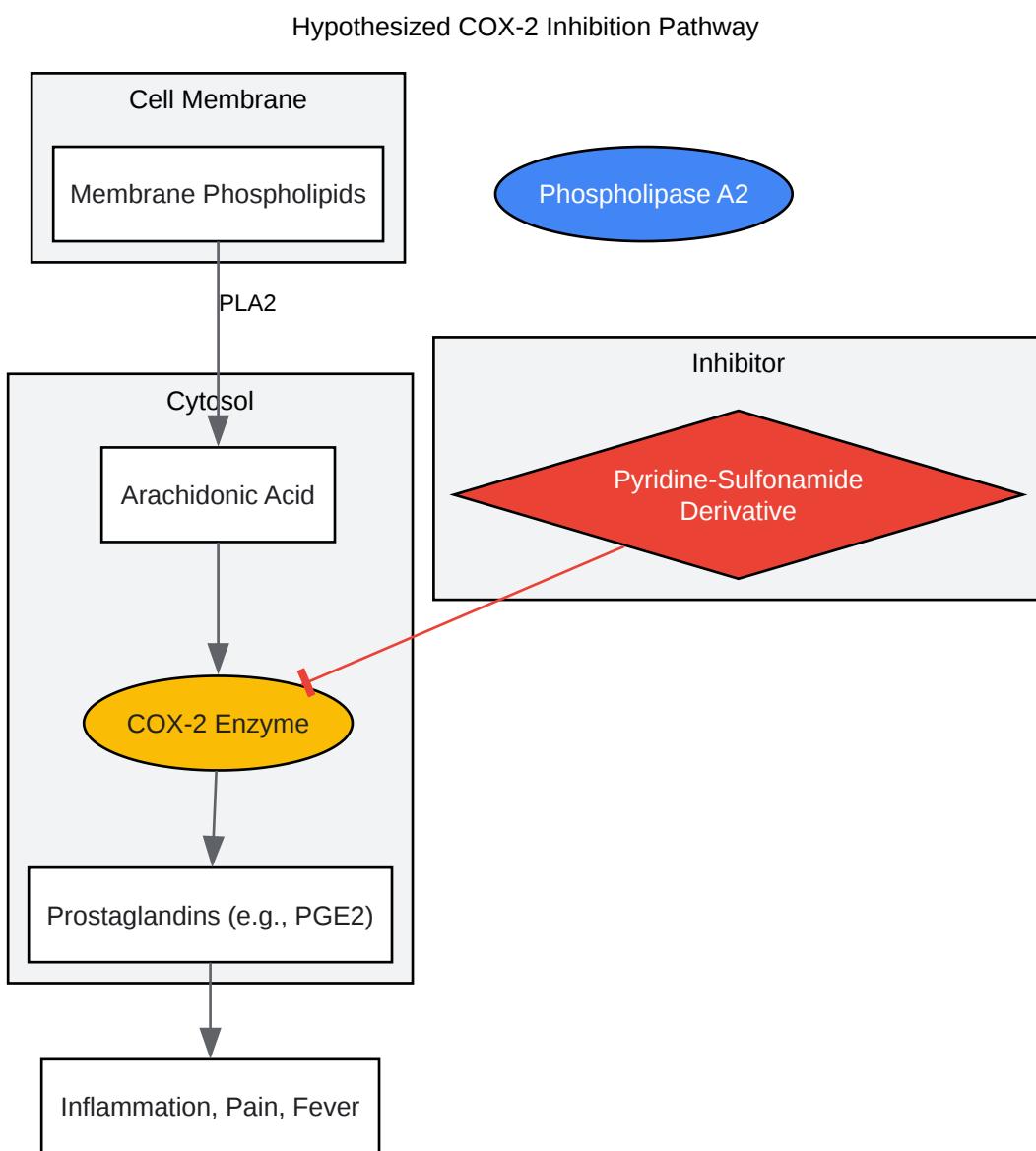
The following table summarizes the observed biological activities of various pyridine-sulfonamide derivatives.

Biological Activity	Target/Mechanism	Example Compound(s)	IC ₅₀ /K _i Values	Reference
Anticancer	VEGFR-2 Inhibition	Sulfonamide-linked Schiff bases and 1,5-diaryl-1,2,4-triazole-tethered sulfonamides	GI ₅₀ : 1.06-8.92 μ M against various cancer cell lines; IC ₅₀ : 26.3 nM for VEGFR-2	[7]
Carbonic Anhydrase (CA) Inhibition (cancer-associated isoforms hCA IX and hCA XII)	4-Substituted Pyridine-3-sulfonamides	K _i : 137 nM for hCA IX; 91 nM for hCA XII		[8]
Tubulin Polymerization Inhibition	Sulfonamide-functionalized pyridine carbothioamides	IC ₅₀ : 1.2-9.1 μ M against various cancer cell lines		
Enzyme Inhibition	Cyclooxygenase-2 (COX-2)	Pyridine acyl sulfonamide derivatives	IC ₅₀ : 0.8 μ M	
Carbonic Anhydrase (CA) I & II	Pyrazolo[4,3-c]pyridine sulfonamides	Potent inhibition with K _i values lower than the reference drug Acetazolamide for some derivatives.		[9][10]
α -Glucosidase	Pyridine 2,4,6-tricarbohydrazide derivatives	IC ₅₀ : 25.6 μ M		[11]

Antiviral	Hsp90 α Protein Inhibition	Pyridine-based benzothiazole and benzimidazole incorporating sulfonamides	IC ₅₀ : 4.48 μ g/mL and 10.24 μ g/mL	[12]
		Pyridine-based benzothiazole and benzimidazole incorporating sulfonamides	Higher inhibition zone than sulfadiazine and gentamicin against Klebsiella pneumoniae.	

Hypothesized Signaling Pathway: COX-2 Inhibition

Based on the demonstrated activity of related pyridine acyl sulfonamide derivatives as COX-2 inhibitors, a potential mechanism of action for this class of compounds involves the arachidonic acid cascade. Inhibition of COX-2 would block the conversion of arachidonic acid to pro-inflammatory prostaglandins.



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Caption: Potential signaling pathway modulated by pyridine-sulfonamide derivatives.

Experimental Protocols for Biological Assays

While specific assay results for **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** are not available, the following are generalized protocols for assessing the types of biological activities exhibited by the broader pyridine-sulfonamide class.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

- Reagent Preparation: Dissolve the test compound (**4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve a range of desired test concentrations.
- Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing COX assay buffer, a fluorescent probe, and a cofactor.
- Enzyme and Inhibitor Incubation: Add the human recombinant COX-2 enzyme to the wells, followed by the addition of the test compound dilutions or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
- Detection: Measure the fluorescence kinetically using a fluorescence plate reader at an excitation/emission wavelength pair (e.g., 535/587 nm). The rate of increase in fluorescence is proportional to COX-2 activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[\[13\]](#)

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231, MCF-7) in appropriate media and conditions.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

- Compound Treatment: Treat the cells with various concentrations of the test compound (**4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**) dissolved in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the GI_{50} (concentration for 50% growth inhibition) or IC_{50} (concentration for 50% inhibition) value from the dose-response curve.[\[14\]](#)

Conclusion

4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a well-characterized chemical intermediate with a clearly defined role in the synthesis of the diuretic drug Torsemide. While its own biological activity profile has not been extensively investigated, the prevalence of diverse and potent biological activities within the broader class of pyridine-sulfonamide derivatives suggests that it may possess untapped pharmacological potential. The information and protocols provided in this guide serve as a foundational resource for researchers interested in further exploring the biological and therapeutic applications of this compound and its analogues. Future in-depth studies are warranted to elucidate its specific interactions with biological targets and to determine if it holds promise as a therapeutic agent in its own right.

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